6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Overview
Description
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a synthetic compound that belongs to the isoquinoline family of organic compounds. It has a linear formula of C17H17NO2 .
Molecular Structure Analysis
The molecular structure of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is represented by the linear formula C17H17NO2 . The molecular weight of this compound is 267.32 g/mol.Physical And Chemical Properties Analysis
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a solid at room temperature . It has a molecular weight of 267.32 g/mol.Scientific Research Applications
Synthesis Techniques and Derivatives
Approaches to Isoaporphine and Tetrahydroisoquinoline Derivatives
The synthesis of 6-oxoisoaporphine and tetrahydroisoquinolines from benzyl benzoate derivatives of dihydroisoquinoline showcases the versatility of these compounds in creating complex chemical structures (Sobarzo-Sánchez et al., 2010).
Novel Synthesis Methods
A new approach for introducing a methyl group at C1 of isoquinolines exemplifies the importance of 6-benzyloxy-7-methoxy-3,4-dihydro-isoquinoline in creating natural products and drugs (Melzer, Felber, & Bracher, 2018).
Practical Synthesis Applications
The synthesis of cotarnine from methoxybenzaldehyde demonstrates the use of dihydroisoquinoline in pharmaceutical production (Shirasaka et al., 1990).
Regioselective Metalation
The metalation of methoxy- and benzyloxy-substituted isoquinolines highlights the chemical reactivity of dihydroisoquinoline structures, useful in creating various alkaloids (Melzer & Bracher, 2015).
Chemical Properties and Reactions
Magnetic Resonance Studies
The use of benzyl derivatives in NMR studies of dihydroisoquinolines aids in understanding their chemical properties and potential applications (Waigh, 1980).
Selective Ether Cleavage
The observed selective ether cleavage in substituted dihydroisoquinolines indicates the potential for precise chemical modifications (Bruderer & Brossi, 1965).
Photocycloaddition Reactions
The formation of novel cyclic systems through photocycloaddition in isoquinoline derivatives reveals their role in complex chemical transformations (Sakuragi et al., 1994).
Abnormal Products in Synthesis
The formation of abnormal products in the Bischler–Napieralski isoquinoline synthesis underscores the complexity and unpredictability of chemical reactions involving dihydroisoquinolines (Doi, Shirai, & Sato, 1997).
New Routes to Fused Isoquinolines
The creation of triazoloisoquinolines and benzoquinolizinones from dihydroisoquinoline demonstrates innovative pathways for synthesizing complex heterocyclic compounds (Awad et al., 2002).
Safety And Hazards
The safety information for 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDRQBTZSUXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393547 | |
Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
CAS RN |
68360-22-5 | |
Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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